molecular formula C22H22N6O3 B2790860 N-(3-(tert-butyl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1210327-51-7

N-(3-(tert-butyl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2790860
CAS No.: 1210327-51-7
M. Wt: 418.457
InChI Key: YKGXVNMJCVPGSL-UHFFFAOYSA-N
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Description

N-(3-(tert-butyl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
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Biological Activity

N-(3-(tert-butyl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key structural elements:

  • Dihydropyrimidine moiety : Implicated in various biological activities.
  • Pyrazole and isoxazole rings : Contribute to the compound's potential as a pharmacological agent.

The molecular formula is C21H24N4O2C_{21}H_{24}N_4O_2, with a molecular weight of approximately 368.44 g/mol.

Research indicates that this compound may act through multiple mechanisms, particularly targeting specific receptors and enzymes involved in cellular signaling pathways. For instance, the dihydropyrimidine component has been linked to inhibition of adenylyl cyclase, which plays a role in chronic pain pathways by modulating cAMP levels .

2. Pharmacological Profile

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
A2B Adenosine Receptor AntagonismPotent antagonist with high selectivity
Inhibition of Ca2+/CaM-stimulated AC1Significant inhibition observed
Anti-inflammatory EffectsReduces inflammation in preclinical models

3. Case Studies and Experimental Findings

Case Study 1: A2B Receptor Antagonism
In a study assessing the compound's ability to inhibit A2B adenosine receptors, it was found to exhibit a high binding affinity with an IC50 value of approximately 40.8 nM. This suggests potential applications in conditions where modulation of adenosine signaling is beneficial, such as asthma or cardiovascular diseases .

Case Study 2: Inhibition of Adenylyl Cyclase
Another investigation highlighted the compound's selective inhibition of adenylyl cyclase type 1 (AC1). The results indicated that the compound could significantly reduce cAMP production in cellular models, supporting its potential use in managing pain syndromes associated with AC1 activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds have provided insights into how modifications to the structure influence biological activity. For instance:

  • Substitutions at the 5-position of the pyrazole ring have been shown to enhance receptor selectivity.
  • The presence of tert-butyl groups appears crucial for maintaining activity against certain targets while minimizing off-target effects .

Properties

CAS No.

1210327-51-7

Molecular Formula

C22H22N6O3

Molecular Weight

418.457

IUPAC Name

N-[5-tert-butyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H22N6O3/c1-13-10-19(29)25-21(23-13)28-18(12-17(26-28)22(2,3)4)24-20(30)15-11-16(31-27-15)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,24,30)(H,23,25,29)

InChI Key

YKGXVNMJCVPGSL-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C(C)(C)C)NC(=O)C3=NOC(=C3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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